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Parameter Summary of Findings Key Source Details

Protein 97.1% bound to human plasma Method: Information comes from the official

Binding proteins [1]. The binding occurs prescribing information and drug monograph [2]
at clinically relevant [1].

concentrations [2].

Volume of Large volume, signifying Method: Values were determined through

Distribution extensive tissue distribution. population pharmacokinetic modeling of data from
Reported values include 1670 L clinical studies in healthy subjects and patients
[2],903 L (in mBC), and 829 L (in  with metastatic breast cancer (mBC) or metastatic
mCRC) [1]. colorectal cancer (mCRC) [1] [3].

Experimental & Methodological Details

The quantitative data for these parameters were derived from robust clinical and analytical methods.

e Protein Binding Methodology: The fraction of unbound tucatinib was determined using a validated

equilibrium dialysis procedure [4]. Key experimental steps included:

o Apparatus: A high-throughput dialysis apparatus (HTD96b) with hydrated dialysis membrane
strips with a molecular weight cut-off of 6-8 kDa [4].
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o Sample Preparation: Pre-dose plasma samples from volunteers were fortified with tucatinib to

a concentration of 636 ng/mL [4].
o Dialysis: Samples were dialyzed for 5 hours at 37°C under 5% COz in saturated humidity.

Determinations were performed in quadruplicate to ensure reliability [4].

e Volume of Distribution Methodology: The volume of distribution is not measured directly but is

estimated using a population pharmacokinetic (popPK) modeling approach [3].

o Model Structure: A two-compartment model with linear elimination and first-order absorption
best described tucatinib's pharmacokinetic profile [3].

o Data Source: The model was built using rich data from four studies in healthy participants and
three studies in patients with HER2-positive metastatic breast or colorectal cancer [3].

o Analysis: A nonlinear mixed-effects modeling approach was used to estimate the typical
population value for the apparent volume of distribution and to quantify inter-individual
variability [3].

Pharmacokinetic Context & Implications

The protein binding and volume of distribution are fundamental to understanding tucatinib's overall

behavior in the body.
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Relationship between tucatinib's protein binding, distribution, and clearance.

¢ High Protein Binding: With 97.1% of the drug bound to plasma proteins, only a small fraction (about
2.9%) is "free" and biologically active [2] [1]. This high binding contributes to a long elimination half-
life and limits dialysis removal in case of overdose.

e Large Volume of Distribution: A volume of distribution much greater than total body water volume
indicates that tucatinib readily distributes from the plasma into the tissues [2]. This is consistent with
evidence that tucatinib effectively penetrates the blood-brain barrier, with concentrations in the
cerebrospinal fluid comparable to unbound plasma concentrations, which is crucial for treating brain
metastases [1].

¢ Clearance Route: Tucatinib is cleared primarily by hepatic metabolism, predominantly by the
cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A [2] [1] [5]. This is followed by
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biliary excretion, with about 86% of a dose recovered in feces and only 4.1% in urine [2] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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